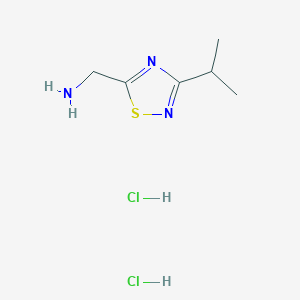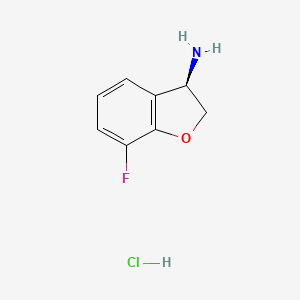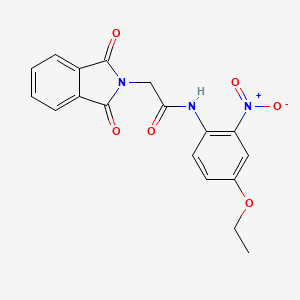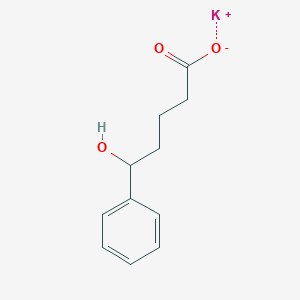![molecular formula C6H3ClN2OS B2690879 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one CAS No. 53826-83-8](/img/structure/B2690879.png)
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Inhibition of JAK3 has been shown to be effective in treating autoimmune diseases and transplant rejection. CP-690,550 has been extensively studied for its potential therapeutic applications and has shown promising results in preclinical and clinical studies.
Mécanisme D'action
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one selectively inhibits JAK3, which is involved in the signaling pathways of immune cells. JAK3 is a key mediator of cytokine signaling, and its inhibition leads to the suppression of immune cell activation and the production of pro-inflammatory cytokines. This results in the reduction of inflammation and the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been shown to have a selective inhibitory effect on JAK3, with no significant inhibition of other JAKs or tyrosine kinases. It has also been shown to have a long half-life and good oral bioavailability, making it a promising candidate for therapeutic use. 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-alpha in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has several advantages for use in lab experiments. It has a high degree of selectivity for JAK3, making it a useful tool for studying JAK3 signaling pathways. It also has good oral bioavailability, making it easy to administer in animal studies. However, 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has some limitations, such as its high cost and limited availability. It also has potential off-target effects, which need to be carefully considered in experimental design.
Orientations Futures
There are several future directions for research on 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one. One area of interest is the potential use of 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one in combination with other drugs for the treatment of autoimmune diseases. Another area of interest is the development of more selective JAK3 inhibitors with fewer off-target effects. Additionally, further research is needed to understand the long-term effects of JAK3 inhibition and the potential risks associated with its use in humans.
Méthodes De Synthèse
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one can be synthesized using a multi-step process starting from 2-aminothiophene. The first step involves the reaction of 2-aminothiophene with 2-chloroacetyl chloride to form 2-chloro-N-(2-thienyl)acetamide. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-N-(2-thienyl)acetimidate, which is further reacted with 2-cyano-3-methylthiophene to form 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one.
Applications De Recherche Scientifique
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential use in preventing transplant rejection. 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one has shown to be effective in reducing the symptoms of these diseases by inhibiting the activation of immune cells and reducing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
7-chloro-3H-thieno[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-5-4-3(1-11-5)6(10)9-2-8-4/h1-2H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDYMZZBGLUPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)Cl)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one | |
CAS RN |
53826-83-8 |
Source


|
| Record name | 7-chloro-3H,4H-thieno[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-phenoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2690800.png)
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)

![Ethyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2690803.png)
![N-(2,3-dimethoxybenzyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2690804.png)
![2,7-Dichloro-6-methoxybenzo[d]thiazole](/img/structure/B2690805.png)

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-3-thiophenecarboxamide](/img/structure/B2690809.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690812.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2690814.png)

![2-{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid](/img/structure/B2690818.png)